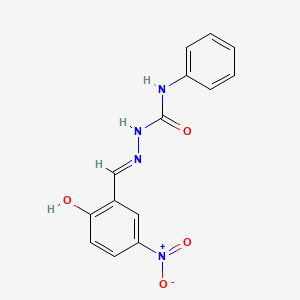![molecular formula C20H25FN2O2 B6118355 2-[2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6118355.png)
2-[2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol, commonly known as FPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPE is a selective antagonist of the α2-adrenergic receptor, which plays a crucial role in regulating the sympathetic nervous system.
Wirkmechanismus
FPE functions as a selective antagonist of the α2-adrenergic receptor, which is involved in the regulation of sympathetic nervous system activity. By blocking the α2-adrenergic receptor, FPE increases the release of norepinephrine and other neurotransmitters, leading to a decrease in blood pressure and anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
FPE has been shown to have a variety of biochemical and physiological effects, including reducing blood pressure, increasing heart rate, and improving cognitive function. FPE has also been found to modulate the activity of various neurotransmitters, including norepinephrine, dopamine, and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FPE in lab experiments is its high potency and selectivity for the α2-adrenergic receptor. However, one limitation is that FPE can be difficult to synthesize, which can limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on FPE. One area of interest is the potential use of FPE for the treatment of hypertension and other cardiovascular diseases. Another area of research is the use of FPE as an anxiolytic and antidepressant agent. Additionally, FPE may have potential applications in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Synthesemethoden
FPE can be synthesized using a multi-step process that involves the reaction of 2-phenylethanol with 4-fluoroaniline, followed by the addition of piperidine and 4-bromomethylphenol. The resulting intermediate is then reduced using sodium borohydride to obtain FPE in high yield and purity.
Wissenschaftliche Forschungsanwendungen
FPE has shown promising results in preclinical studies for the treatment of various conditions, including hypertension, anxiety, and depression. FPE has been shown to reduce blood pressure in animal models of hypertension and has also been found to have anxiolytic and antidepressant effects in behavioral tests.
Eigenschaften
IUPAC Name |
2-[2-[[3-(4-fluoroanilino)piperidin-1-yl]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c21-17-7-9-18(10-8-17)22-19-5-3-11-23(15-19)14-16-4-1-2-6-20(16)25-13-12-24/h1-2,4,6-10,19,22,24H,3,5,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCYHVWPIXHPBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2OCCO)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-[(4-isopropoxybenzoyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B6118282.png)

![(5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B6118300.png)

![2-(2-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6118321.png)
![ethyl 2-{[N-(4-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6118329.png)

![4-{2-[(5-chloro-2-nitrophenyl)amino]-1-methylethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B6118341.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxy-1-piperidinyl)pyridine](/img/structure/B6118343.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B6118358.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6118362.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-pyridinylmethyl)methanamine](/img/structure/B6118365.png)
![ethyl 3-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6118379.png)
![N-(3-chloro-4-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6118385.png)